2-Methoxy-5-nitrobenzenemethanesulfonamide
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Overview
Description
(2-methoxy-5-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C8H10N2O5S It is characterized by the presence of a methoxy group, a nitro group, and a methanesulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxy-5-nitrophenyl)methanesulfonamide typically involves the nitration of a methoxy-substituted benzene derivative followed by sulfonamide formation. One common method includes the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline, which is then reacted with methanesulfonyl chloride to yield the desired product .
Industrial Production Methods
Industrial production methods for (2-methoxy-5-nitrophenyl)methanesulfonamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-methoxy-5-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as sodium methoxide or other nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of (2-methoxy-5-nitrophenyl)methanesulfonamide, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-methoxy-5-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-methoxy-5-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfonamide group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
- (2-methoxy-4-nitrophenyl)methanesulfonamide
- (2-methoxy-3-nitrophenyl)methanesulfonamide
- (2-methoxy-5-nitrophenyl)ethanesulfonamide
Uniqueness
(2-methoxy-5-nitrophenyl)methanesulfonamide is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. The presence of both a methoxy and a nitro group on the benzene ring provides a unique combination of electronic effects that can be exploited in various applications .
Properties
CAS No. |
502635-01-0 |
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Molecular Formula |
C8H10N2O5S |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
(2-methoxy-5-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10N2O5S/c1-15-8-3-2-7(10(11)12)4-6(8)5-16(9,13)14/h2-4H,5H2,1H3,(H2,9,13,14) |
InChI Key |
JQSZVMOSWQREFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CS(=O)(=O)N |
Origin of Product |
United States |
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